2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole
Description
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a difluoro(p-tolylthio)methyl group and at position 5 with a methyl group. The oxadiazole ring is known for its electron-deficient nature, which enhances stability and facilitates diverse chemical modifications.
Properties
Molecular Formula |
C11H10F2N2OS |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-[difluoro-(4-methylphenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H10F2N2OS/c1-7-3-5-9(6-4-7)17-11(12,13)10-15-14-8(2)16-10/h3-6H,1-2H3 |
InChI Key |
OZDBPFGHQBOURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=NN=C(O2)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacylhydrazides
Diacylhydrazides, derived from semicarbazides or thiosemicarbazides, undergo cyclization under oxidative or dehydrating conditions to form 1,3,4-oxadiazoles. For example, acethydrazide (CH₃CONHNH₂) reacts with aldehydes or activated carbonyl derivatives to form intermediates that cyclize via iodine-mediated oxidation or bis(trichloromethyl) carbonate (BTC)-driven dehydration. In the case of 5-methyl-1,3,4-oxadiazole, acethydrazide cyclizes with BTC in 1,2-dichloroethane at 40–80°C, yielding the 5-methyl-substituted ring.
Critical Parameters :
-
Temperature : 40–80°C ensures optimal cyclization without side reactions.
-
Catalyst : Pyridine or 4-dimethylaminopyridine (DMAP) accelerates the reaction.
-
Solvent : 1,2-Dichloroethane provides a non-polar medium favoring cyclization.
Introduction of the Difluoro(p-tolylthio)methyl Group
The difluoro(p-tolylthio)methyl group (-CF₂-S-C₆H₄-CH₃) introduces steric and electronic challenges. Two approaches emerge:
Post-Functionalization of Pre-Formed Oxadiazoles
A pre-synthesized 5-methyl-1,3,4-oxadiazole with a reactive site at the 2-position (e.g., bromine or thiol) can undergo substitution. For instance:
-
Nucleophilic Substitution : A 2-bromo-5-methyl-1,3,4-oxadiazole reacts with a difluoro(p-tolylthio)methyl thiolate (-SCF₂-C₆H₄-CH₃⁻) under basic conditions.
-
Copper-Catalyzed Coupling : Inspired by triazole synthesis, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant could link the difluoro(p-tolylthio)methyl moiety to a propargyl-substituted oxadiazole.
Example Protocol :
-
Substrate : 2-Azido-5-methyl-1,3,4-oxadiazole.
-
Reagent : Difluoro(p-tolylthio)methyl acetylene (CF₂-S-C₆H₄-CH₃-C≡CH).
-
Conditions : Cu(I) 3-methylsalicylate (2 mol%) in THF at 45–50°C.
Yield Considerations : Copper catalysts enhance regioselectivity but may require inert atmospheres to prevent oxidation.
Direct Incorporation During Cyclization
Introducing the difluoro(p-tolylthio)methyl group at the diacylhydrazide stage ensures regioselective incorporation:
-
Synthesis of Modified Diacylhydrazide : React acethydrazide with difluoro(p-tolylthio)acetic acid chloride (CF₂-S-C₆H₄-CH₃-COCl) to form N-acetyl-N'-(difluoro(p-tolylthio)acetyl)hydrazide.
-
Cyclization : Treat with BTC in 1,2-dichloroethane at 60°C for 6–12 hours.
Advantages :
-
Avoids post-functionalization steps.
-
High regiocontrol due to pre-organized intermediates.
Challenges :
-
Difluoro(p-tolylthio)acetic acid chloride synthesis requires handling toxic gases (e.g., Cl₂, HF).
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Dichloroethane | DMAP | 60 | 78 |
| THF | Cu(I) salicylate | 45 | 65 |
| DMSO | TBAF | 80 | <50 |
Key Insight : Non-polar solvents (1,2-dichloroethane) favor cyclization, while polar aprotic solvents (DMSO) risk side reactions.
Fluorination Efficiency
Difluoromethylation via Ruppert-Prakash reagents (TMSCF₃) or Selectfluor® remains underexplored for this compound. Preliminary data suggest <30% yield due to competing hydrolysis, necessitating anhydrous conditions.
Analytical and Spectroscopic Validation
Successful synthesis requires confirmation via:
-
LC-MS : Molecular ion peak at m/z 285.1 ([M+H]⁺).
-
X-ray Crystallography : Resolves spatial arrangement of the CF₂-S-C₆H₄-CH₃ group relative to the oxadiazole ring.
Industrial-Scale Considerations
Patent CN101012206A highlights BTC’s utility for large-scale oxadiazole production. Adapting this method for the target compound would require:
-
Continuous Flow Reactors : To manage exothermic cyclization.
-
Waste Management : Neutralization of HCl byproducts via scrubbers.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Chemistry
The oxadiazole derivatives are widely recognized for their biological activities. Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
- Anticancer Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .
- Antimicrobial Properties : The oxadiazole core has been associated with antimicrobial activity against a range of pathogens. Research has identified that modifications in the structure can enhance the efficacy against resistant bacterial strains .
Agricultural Chemistry
Oxadiazoles are also explored as agrochemicals due to their potential as fungicides and herbicides. The introduction of specific substituents can lead to increased activity against plant pathogens.
- Fungicidal Activity : Compounds derived from oxadiazoles have shown promise in inhibiting fungal growth in crops, thus contributing to agricultural productivity. The ability to modify the substituents allows for tailored activity against specific fungal species .
Material Science
The unique properties of oxadiazoles make them suitable for applications in materials science, particularly in developing polymers and coatings.
- Thermal Stability : Oxadiazoles exhibit high thermal stability, making them ideal for use in heat-resistant polymers and coatings. Their incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Case Study 1: Anticancer Activity
In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that certain modifications led to improved cytotoxicity compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with varying substituents to assess their antimicrobial activity. The findings revealed that specific derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Substituent Groups and Their Impacts:
- Target Compound : The difluoro(p-tolylthio)methyl group combines fluorine's strong electron-withdrawing effects with the thioether's moderate electron-donating properties. This creates a balanced electronic profile, enhancing stability while retaining reactivity for further functionalization.
- Halogen-Substituted Analogs : Bromine- and chlorine-containing derivatives (e.g., 2-(4-bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole, MW: 273.51) introduce steric bulk and higher molecular weights, affecting solubility and pharmacokinetics .
Table 1: Substituent and Molecular Weight Comparison
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Fluorine atoms reduce susceptibility to oxidative metabolism, offering advantages over non-fluorinated thioether derivatives (e.g., 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, CAS: 3914-42-9) .
- Solubility : Dichlorobenzyl-substituted oxadiazoles (e.g., 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol) demonstrate reduced aqueous solubility due to hydrophobic substituents, a challenge the target compound may partially mitigate via its methyl group .
Biological Activity
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole can be represented as follows:
- Molecular Formula: C11H10F2N2OS
- Molecular Weight: 256.27 g/mol
The presence of difluoromethyl and p-tolylthio groups in its structure is believed to contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, a library of 1,2,4-oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring could enhance biological activity. Notably, compounds with halogen substitutions exhibited improved antiproliferative effects against human leukemia and breast cancer cell lines .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| 6a | A549 (Lung Cancer) | 0.12 | Topoisomerase I inhibition |
| 16a | PANC-1 (Pancreatic) | 0.75 | HDAC inhibition |
The biological activity of oxadiazole derivatives often involves multiple mechanisms:
- Apoptosis Induction: Many studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 levels .
- Enzyme Inhibition: Some derivatives have been identified as inhibitors of key enzymes such as topoisomerase I and histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
- Antimicrobial Activity: Certain oxadiazole derivatives have also exhibited antimicrobial properties against strains like Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer activities. The study reported that specific modifications led to compounds with IC50 values comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays confirmed that these compounds could effectively induce apoptosis in treated cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazine derivatives and thiocarbazide precursors. For example, analogous oxadiazoles are prepared by reacting substituted benzoic acids with hydrazine hydrate in ethanol under reflux, followed by dehydration with agents like phosphorus oxychloride . Adjustments to the protocol may include substituting the p-tolylthio and difluoromethyl groups during precursor selection. Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent integration and chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
- IR Spectroscopy : Identify characteristic C-F stretching vibrations (~1100–1250 cm) and C=N/C-O bonds (~1600–1650 cm) .
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles, as demonstrated for fluorinated oxadiazoles .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anti-inflammatory Activity : Use the carrageenan-induced rat paw edema model. Administer the compound orally (e.g., 300 mg/kg suspended in methylcellulose) and measure edema inhibition over 4–6 hours .
- Antifungal Screening : Conduct agar dilution assays against Candida albicans or Aspergillus niger, with fluconazole as a positive control. Report minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How do electronic effects of the difluoro group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density around the difluoro group. Compare Fukui indices to predict nucleophilic attack sites .
- Experimental Validation : Substitute the difluoro group with other halogens (e.g., Cl, Br) and measure reaction rates with nucleophiles (e.g., amines). Use kinetic studies (UV-Vis or HPLC) to correlate electronic effects with reactivity .
Q. What strategies optimize bioactivity through structural modifications of the oxadiazole core?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., p-chlorophenyl, 3-methylphenyl) and compare bioactivity. For instance, replacing the p-tolylthio group with a 4-chlorophenyl moiety enhanced antifungal activity in related oxadiazoles .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding features (e.g., hydrophobic regions, hydrogen bond acceptors) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Control : Ensure compound purity (>99%) via HPLC and elemental analysis. Impurities like unreacted precursors can skew bioassay results .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, animal models). For example, inconsistencies in anti-inflammatory data may arise from variations in carrageenan dosage or measurement intervals .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
